2-(3-Amino-1h-pyrazol-1-yl)-N-isobutylacetamide

Physicochemical profiling Drug-likeness optimization Medicinal chemistry building blocks

2-(3-Amino-1H-pyrazol-1-yl)-N-isobutylacetamide (CAS 1183767-63-6, PubChem CID is a N1-functionalized 3-aminopyrazole acetamide with molecular formula C₉H₁₆N₄O and molecular weight 196.25 g/mol. The compound features a 3-amino-substituted pyrazole ring linked via a methylene bridge to an N-isobutyl acetamide side chain.

Molecular Formula C9H16N4O
Molecular Weight 196.25 g/mol
Cat. No. B13515864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-1h-pyrazol-1-yl)-N-isobutylacetamide
Molecular FormulaC9H16N4O
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)CN1C=CC(=N1)N
InChIInChI=1S/C9H16N4O/c1-7(2)5-11-9(14)6-13-4-3-8(10)12-13/h3-4,7H,5-6H2,1-2H3,(H2,10,12)(H,11,14)
InChIKeySVQJDBXOIBVMEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-1H-pyrazol-1-yl)-N-isobutylacetamide – Core Chemical Identity and Research Procurement Profile


2-(3-Amino-1H-pyrazol-1-yl)-N-isobutylacetamide (CAS 1183767-63-6, PubChem CID 60783231) is a N1-functionalized 3-aminopyrazole acetamide with molecular formula C₉H₁₆N₄O and molecular weight 196.25 g/mol. [1] The compound features a 3-amino-substituted pyrazole ring linked via a methylene bridge to an N-isobutyl acetamide side chain. It is commercially available from multiple research chemical suppliers at purities of 97–98% and is explicitly sold for laboratory research and development use only. The 3-aminopyrazole scaffold is recognized in medicinal chemistry literature as a privileged structure for kinase inhibitor design, with the N-isobutyl acetamide substituent contributing distinct lipophilic and hydrogen-bonding properties relative to unsubstituted or shorter-chain analogs. [2]

Why Generic Substitution of 2-(3-Amino-1H-pyrazol-1-yl)-N-isobutylacetamide with In-Class Analogs Fails


The N-isobutyl substituent on 2-(3-amino-1H-pyrazol-1-yl)-N-isobutylacetamide is not a generic alkyl decoration; it introduces distinct physicochemical properties—including a calculated logP of approximately 0.5–1.0 and a specific hydrogen-bond donor/acceptor profile—that differ materially from unsubstituted acetamide (C₅H₈N₄O, MW 140.14), cyanomethyl (C₇H₉N₅O, MW 179.18), or 3-methylbutan-2-yl (C₁₀H₁₈N₄O, MW 210.28) analogs. [1] In the broader amino-1H-pyrazole amide class, even modest changes to the N-alkyl amide moiety have been shown to alter kinase selectivity profiles; for example, the Raf inhibitor program by Kim et al. (2011) demonstrated that N-amide substitution patterns directly affected B-Raf V600E versus C-Raf selectivity, with IC₅₀ values spanning from 0.11 μM to >10 μM depending on the amide substituent. [2] Furthermore, regioisomeric variation—such as the 4-amino pyrazole isomer (CAS 1152841-58-1)—produces a different hydrogen-bonding geometry at the pyrazole ring, making bioisosteric or simple homologous substitution unreliable without experimental validation. The isobutyl group provides a balance of lipophilicity and steric bulk that is distinct from linear n-butyl or shorter-chain ethyl/methyl analogs, a feature exploited in numerous kinase inhibitor optimization campaigns where the isobutyl moiety optimally fills hydrophobic binding pockets. [3]

Product-Specific Quantitative Differentiation Evidence for 2-(3-Amino-1H-pyrazol-1-yl)-N-isobutylacetamide


Computed Lipophilicity (XLogP3) and Polar Surface Area Differentiation from the Unsubstituted Acetamide Scaffold

The N-isobutyl substitution on 2-(3-amino-1H-pyrazol-1-yl)-N-isobutylacetamide (MW 196.25, C₉H₁₆N₄O) introduces a calculated XLogP3 of approximately 1.0 and topological polar surface area (TPSA) of 72.9 Ų, compared to the unsubstituted 2-(3-amino-1H-pyrazol-1-yl)acetamide (MW 140.14, C₅H₈N₄O) which has a computed XLogP3 of approximately -1.2 and TPSA of 89.0 Ų. [1] This differential lipophilicity of approximately 2.2 log units directly impacts membrane permeability predictions and compound partitioning in cellular assays. [2] The isobutyl analog also differs from the 2-(3-amino-1H-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide comparator (MW 210.28, C₁₀H₁₈N₄O), which has a higher computed XLogP3 of 1.1, larger molecular volume, and an additional stereocenter, introducing chiral complexity absent in the target compound. [3]

Physicochemical profiling Drug-likeness optimization Medicinal chemistry building blocks

Structural Differentiation: Absence of a Stereocenter Simplifies Synthesis and Analytical Characterization Relative to Chiral Analogs

2-(3-Amino-1H-pyrazol-1-yl)-N-isobutylacetamide possesses zero defined atom stereocenters, in contrast to the chiral analog 2-(3-amino-1H-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide (CAS 1249217-47-7), which contains one undefined stereocenter and therefore exists as a racemic mixture unless chiral separation is performed. [1] The absence of stereochemical complexity eliminates the need for chiral chromatography during purification, simplifies NMR spectral interpretation (no diastereotopic splitting), and removes enantiomeric purity as a quality control variable. Among commercially available 3-amino-1H-pyrazol-1-yl acetamides with branched alkyl chains, the isobutyl derivative is the highest-molecular-weight achiral N-alkyl variant, offering maximal lipophilicity without stereochemical ambiguity—a combination not available from the n-propyl, isopropyl, or sec-butyl analogs. [2]

Synthetic tractability Analytical characterization Isomeric purity

Class-Level Kinase Inhibitory Potential: 3-Aminopyrazole Acetamides as Privileged Raf Kinase Inhibitor Scaffolds

The 3-amino-1H-pyrazole amide scaffold has been validated as a privileged structure for selective Raf kinase inhibition. In the landmark study by Kim et al. (2011), amino-1H-pyrazole amide derivatives were designed and synthesized as selective Raf kinase inhibitors, with the lead compound 7c demonstrating B-Raf V600E IC₅₀ = 0.26 μM and C-Raf IC₅₀ = 0.11 μM, with GI₅₀ = 0.27 μM against A375P melanoma cells—competitive with the reference standard sorafenib (B-Raf V600E IC₅₀ = 0.043 μM). [1] Subsequent work by Wang et al. (2018) on pyrazole derivatives containing an acetamide bond identified compound 5r with BRAF V600E IC₅₀ = 0.10 ± 0.01 μM, comparable to vemurafenib (IC₅₀ = 0.04 ± 0.004 μM). [2] These studies establish the amino-pyrazole acetamide connectivity as a productive pharmacophore for kinase inhibition. While 2-(3-amino-1H-pyrazol-1-yl)-N-isobutylacetamide itself has not been reported in published kinase profiling, its isobutyl amide side chain mimics the hydrophobic contacts exploited by the optimized inhibitors in these series, suggesting it is a rationally selected intermediate for SAR expansion around the amide vector. [3]

Kinase inhibition Raf kinases Oncology medicinal chemistry

Commercially Available Purity Specifications: Lot-to-Lot Consistency of 97–98% Enabling Reproducible SAR

Multiple independent vendors list 2-(3-amino-1H-pyrazol-1-yl)-N-isobutylacetamide at minimum purity specifications of 97% (AKSci Cat. 5083EA) to 98% (Leyan Cat. 1365601; CymitQuimica/Fluorochem Ref. 10-F708073). By comparison, the unsubstituted 2-(3-amino-1H-pyrazol-1-yl)acetamide is listed at 95% minimum purity (AKSci Cat. 2204DG), and several close analogs are only available at ≥95% or as discontinued items. The higher purity specification of 97–98% for the target compound reduces the burden of pre-use purification for biochemical assays, where impurities ≥5% can confound dose-response measurements. The 4-amino regioisomer analog (CAS 1152841-58-1) is also available at 98% purity, but the 3-amino substitution offers a different hydrogen-bonding vector relevant to kinase ATP-binding site interactions.

Chemical procurement Purity specifications Reproducibility

Functional Group Orthogonality: 3-Amino Group Enables Regioselective Derivatization Not Possible with 4-Amino or 5-Amino Regioisomers

The 3-amino substitution on the pyrazole ring of the target compound provides a nucleophilic site at a position that is electronically distinct from the 4-amino or 5-amino regioisomers. In pyrazole chemistry, the 3-position amino group exhibits different reactivity toward electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) compared to the 4-amino substituent due to conjugation with the adjacent N2 nitrogen of the pyrazole ring. [1] The 4-amino regioisomer (CAS 1152841-58-1, 2-(4-amino-1H-pyrazol-1-yl)-N-isobutylacetamide) places the amino group at a position lacking direct conjugation with the ring heteroatoms, altering its pKa and nucleophilicity. The 3-amino-4-chloro analog (CAS 1343667-14-0) introduces an additional synthetic handle but at the cost of increased molecular weight (230.69 g/mol) and potential metabolic liability from the chlorine substituent. The target compound thus offers a single, well-defined reactive amino handle for library synthesis without competing reactivity from ring substituents. [2]

Regioselective derivatization Synthetic chemistry Building block utility

Highest-Impact Research and Procurement Application Scenarios for 2-(3-Amino-1H-pyrazol-1-yl)-N-isobutylacetamide


Kinase Inhibitor Focused Library Synthesis Targeting Raf/MEK/ERK Pathway

The amino-1H-pyrazole amide scaffold has been validated as a productive pharmacophore for Raf kinase inhibition, with optimized derivatives achieving B-Raf V600E IC₅₀ values of 0.10–0.26 μM. [1] 2-(3-Amino-1H-pyrazol-1-yl)-N-isobutylacetamide serves as a strategic building block for amide library expansion, where the isobutyl group mimics the hydrophobic contacts exploited by advanced leads in the Kim (2011) and Wang (2018) series. [2] The 3-amino handle enables regioselective acylation, sulfonylation, or urea formation without competing reactivity from additional ring substituents. Procurement at 97–98% purity directly supports biochemical IC₅₀ determination without pre-purification.

Physicochemical Property-Driven Hit-to-Lead Optimization

With a computed XLogP3 of approximately 1.0, TPSA of 72.9 Ų, molecular weight of 196.25 g/mol, and only 4 rotatable bonds, 2-(3-amino-1H-pyrazol-1-yl)-N-isobutylacetamide occupies a favorable position in oral drug-like chemical space. [1] Compared to the unsubstituted acetamide analog (XLogP3 ≈ -1.2, MW 140.14), the isobutyl derivative provides 2.2 log units of additional lipophilicity without violating Lipinski's Rule of Five parameters. [2] For medicinal chemistry teams optimizing lead series where balanced permeability and solubility are critical, this compound offers a pre-optimized lipophilicity profile that reduces the number of synthetic iterations needed to achieve target property ranges.

Regioselective Probe Synthesis for Target Engagement Studies

The 3-amino group of the target compound offers distinct reactivity compared to the 4-amino regioisomer (CAS 1152841-58-1), enabling synthesis of target-specific probes—biotinylated derivatives, fluorescent conjugates, or photoaffinity labels—that preserve the biologically relevant binding orientation of the parent scaffold. [1] The achiral nature of the isobutyl side chain eliminates the need for chiral separation when generating probe molecules, streamlining the synthesis of target engagement tools for cellular thermal shift assays (CETSA) or pull-down proteomics experiments. [2] The 2–3% higher purity specification relative to the unsubstituted acetamide building block reduces background noise in biophysical assay readouts.

Pyrazole Chemical Biology Tool Compound Development

3-Aminopyrazole derivatives have been investigated across multiple therapeutic areas beyond oncology, including as ALX receptor agonists, stearoyl-CoA desaturase (SCD) inhibitors, and anti-inflammatory agents. [1] The target compound's balanced physicochemical profile (MW 196.25, calculated logP ~1.0, TPSA 72.9 Ų, HBD 2, HBA 3) makes it suitable as a core scaffold for fragment-based or diversity-oriented synthesis approaches. [2] Its commercial availability from multiple independent vendors at consistent purity specifications (97–98%) supports reproducible batch-to-batch biological testing across different laboratories.

Quote Request

Request a Quote for 2-(3-Amino-1h-pyrazol-1-yl)-N-isobutylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.